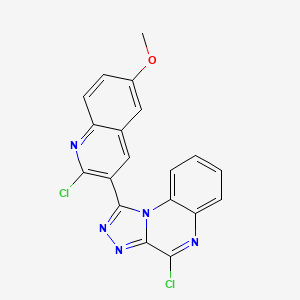

STING agonist-16

説明

特性

IUPAC Name |

4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGPUQXRCXUIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

STING Agonist-16: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of STING (Stimulator of Interferon Genes) Agonist-16, a specific stimulator of the STING pathway. This document details the molecular signaling cascade initiated by STING Agonist-16, presents quantitative data on its activity, outlines detailed protocols for key experimental assays, and includes visualizations of the critical pathways and workflows.

Core Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions as a direct activator of the STING protein, a central mediator of innate immunity. The STING pathway is critical for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of this pathway initiates a potent anti-tumor immune response.

The canonical STING signaling cascade, which this compound leverages, proceeds as follows:

-

Direct STING Binding: Unlike the natural activation by cyclic GMP-AMP (cGAMP) which is synthesized by cGAS in response to cytosolic DNA, small molecule agonists like this compound are designed to directly bind to and activate the STING protein, which resides on the endoplasmic reticulum (ER).

-

Conformational Change and Translocation: Upon agonist binding, STING undergoes a conformational change, leading to its oligomerization. This complex then translocates from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: In the Golgi, the activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Dimerization: TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers.

-

Nuclear Translocation and Gene Transcription: The IRF3 dimers translocate to the nucleus, where they drive the transcription of a host of immune-stimulatory genes, most notably type I interferons (e.g., IFN-β).

-

NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, which induces the expression of various pro-inflammatory cytokines.

The culmination of this signaling cascade is a robust inflammatory response within the tumor microenvironment, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately resulting in a targeted anti-tumor immune attack.

Below is a diagram illustrating the STING signaling pathway activated by an agonist.

Caption: this compound signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound (1a) and the natural STING ligand 2'3'-cGAMP for comparison.

Table 1: In Vitro Activity of this compound (1a)

| Parameter | This compound (1a) | 2'3'-cGAMP | Cell Line | Assay | Reference |

| EC50 | 16.77 µM | 9.212 µM | Not Specified | SEAP Reporter Assay | [1] |

Table 2: Dose-Dependent mRNA Expression Induced by this compound (1a) in THP-1 Cells (6h treatment)

| Concentration (µM) | IFNβ mRNA Induction | CXCL-10 mRNA Induction | IL-6 mRNA Induction | Reference |

| 0-100 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [1] |

Table 3: Phosphorylation of Key Signaling Proteins by this compound (1a) in THP-1 Cells (2h treatment)

| Concentration (µM) | p-STING Induction | p-TBK1 Induction | p-IRF3 Induction | Reference |

| 50 | Significant increase | Significant increase | Significant increase | [1] |

Note: Specific fold-change values for mRNA induction and phosphorylation were not provided in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

STING Activation Reporter Assay

This assay measures the activation of the STING pathway by quantifying the activity of a reporter gene (e.g., Luciferase or SEAP) under the control of an Interferon-Stimulated Response Element (ISRE).

Experimental Workflow Diagram:

Caption: Workflow for STING activation reporter assay.

Materials:

-

Reporter cell line (e.g., THP1-Dual™ KI-hSTING cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Luciferase or SEAP assay reagent

-

96-well white, flat-bottom plates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the reporter cells at an appropriate density (e.g., 100,000 cells per well for THP1-Dual™ cells) in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase/SEAP Assay: Following incubation, add the assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Western Blot for Phosphorylation of STING, TBK1, and IRF3

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 by Western blot to confirm the activation of the signaling cascade.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis.

Materials:

-

THP-1 cells or other relevant cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396), and total protein controls.

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with this compound (e.g., 50 µM for 2 hours). Include an untreated control.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Experimental Workflow Diagram:

Caption: Workflow for in vivo anti-tumor efficacy study.

Materials:

-

6-8 week old syngeneic mice (e.g., C57BL/6)

-

Tumor cell line (e.g., B16-F10 melanoma)

-

This compound formulated in a suitable vehicle

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the STING agonist according to the desired dosing schedule (e.g., a single intratumoral dose).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as flow cytometry to assess immune cell infiltration or immunohistochemistry. Calculate tumor growth inhibition.

Conclusion

This compound is a potent activator of the STING pathway, inducing a robust type I interferon and pro-inflammatory cytokine response. Its mechanism of action involves the direct binding to STING, leading to the activation of the TBK1-IRF3 signaling axis. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate and characterize the therapeutic potential of this and other STING agonists in the field of immuno-oncology. Further studies are warranted to fully elucidate its binding kinetics and in vivo efficacy profile.

References

The STING Agonist-16 Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathway activated by STING agonist-16, a specific stimulator of the STING (Stimulator of Interferon Genes) protein. This document is intended for researchers, scientists, and drug development professionals actively working in immunology, oncology, and infectious diseases. Herein, we detail the molecular cascade initiated by this compound, present quantitative data for its activity, provide comprehensive experimental protocols for pathway analysis, and offer a visual representation of the signaling cascade.

Core Signaling Pathway

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1] this compound directly binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER).[2] Upon activation, STING translocates from the ER to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[7][8] This cascade of events ultimately leads to the establishment of a potent anti-viral and anti-tumor immune response.[9]

Quantitative Data for this compound

The following table summarizes the available quantitative data for the activity of this compound. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell Line | Notes |

| EC50 for SEAP activity | 16.77 µM | Not Specified | SEAP (secretory alkaline phosphatase) reporter assay is a common method to quantify the activation of signaling pathways.[2] |

| IFNβ mRNA induction | Dose-dependent increase (0-100 µM) | THP-1 | Treatment for 6 hours.[2] |

| CXCL-10 mRNA induction | Dose-dependent increase (0-100 µM) | THP-1 | Treatment for 6 hours.[2] |

| IL-6 mRNA induction | Dose-dependent increase (0-100 µM) | THP-1 | Treatment for 6 hours.[2] |

| Phosphorylation of STING, TBK1, and IRF3 | Significant induction | THP-1 | Treatment with 50 µM for 2 hours.[2] |

This compound Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for key experiments to analyze the this compound signaling pathway.

STING Activation Reporter Assay (Luciferase)

This assay quantifies the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

Materials:

-

HEK293T cells stably expressing a STING-responsive ISRE-luciferase reporter construct.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Seed 2.5 x 10^4 HEK293T-ISRE-Luciferase cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 16-24 hours at 37°C, 5% CO2.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 2 minutes at room temperature, protected from light.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Cytokine Quantification by ELISA (IFN-β)

This protocol measures the amount of secreted IFN-β in the cell culture supernatant following treatment with this compound.

Materials:

-

THP-1 cells.

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

24-well plates.

-

Human IFN-β ELISA kit (follow manufacturer’s instructions).

-

Microplate reader.

Protocol:

-

Seed 5 x 10^5 THP-1 cells per well in a 24-well plate and differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

-

Replace the medium with fresh RPMI-1640.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

-

Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubation with a detection antibody.

-

Addition of a substrate solution.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the concentration of IFN-β in each sample by comparing the absorbance to the standard curve.

Immunoblotting for Phosphorylated Signaling Proteins

This method detects the phosphorylation of key proteins in the STING pathway (STING, TBK1, and IRF3) as a marker of pathway activation.

Materials:

-

THP-1 cells.

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound.

-

6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Seed 2 x 10^6 THP-1 cells per well in a 6-well plate and differentiate with PMA.

-

Treat the cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 30, 60, 120 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins.

References

- 1. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-ass… [ouci.dntb.gov.ua]

- 2. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. file.elabscience.com [file.elabscience.com]

- 8. pblassaysci.com [pblassaysci.com]

- 9. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of STING Agonist-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Activation of STING has emerged as a promising therapeutic strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. This guide provides an in-depth technical overview of the discovery, synthesis, and characterization of STING agonist-16, a novel small molecule agonist of the STING pathway.

Discovery of this compound

This compound (also referred to as compound 1a) is a triazoloquinoxaline derivative identified through a structure-based virtual screening approach.[1] This computational method allowed for the efficient screening of a large chemical library to identify compounds with a high predicted binding affinity for the STING protein. The discovery process involved docking of virtual compounds into the ligand-binding domain of STING, followed by scoring and ranking based on their predicted interactions with key amino acid residues. Promising candidates were then synthesized and subjected to biological evaluation, leading to the identification of this compound as a potent activator of the STING pathway.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available reagents. While the specific, detailed reaction conditions and purification methods are proprietary, the general synthetic route is outlined below.

It is important to note that the synthesis of this compound should only be carried out by trained chemists in a properly equipped laboratory.

-

Step 1: Synthesis of the Triazoloquinoxaline Core. This typically involves the condensation of a suitably substituted o-phenylenediamine (B120857) with a reactive dicarbonyl compound, followed by cyclization to form the quinoxaline (B1680401) ring system. Subsequent reaction with a hydrazine (B178648) derivative leads to the formation of the triazole ring.

-

Step 2: Functionalization of the Core Structure. The triazoloquinoxaline core is then functionalized through various chemical transformations to introduce the specific substituents found in this compound. This may involve reactions such as nucleophilic substitution, cross-coupling reactions, or functional group interconversions.

-

Step 3: Purification and Characterization. The final compound is purified to a high degree of purity using techniques such as column chromatography and recrystallization. The structure and purity of this compound are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Biological Activity and Characterization

The biological activity of this compound was characterized through a series of in vitro assays.

Data Presentation

| Assay | Parameter | This compound | 2'3'-cGAMP (Reference) |

| SEAP Reporter Assay in THP1-Dual™ Cells | EC50 (µM) | 16.77 ± 3.814 | 9.212 ± 2.229 |

| mRNA Expression in THP-1 Cells (6h treatment) | Fold Induction (at 100 µM) | IFNβ: Significant increase | Not reported in this format |

| CXCL-10: Significant increase | |||

| IL-6: Significant increase | |||

| Protein Phosphorylation in THP-1 Cells (2h treatment) | p-STING, p-TBK1, p-IRF3 | Significant induction | Not reported in this format |

Data summarized from Hou, H., et al. Bioorg Chem. 2020 Jul;100:103958.[1]

Experimental Protocols

STING Activation Reporter Assay (Luciferase-Based)

This protocol describes the measurement of STING activation in THP1-Dual™ reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

Materials:

-

THP1-Dual™ Cells (InvivoGen)

-

Complete RPMI 1640 medium

-

This compound

-

2'3'-cGAMP (positive control)

-

QUANTI-Blue™ Solution (InvivoGen)

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete RPMI 1640 medium.

-

Compound Preparation: Prepare a serial dilution of this compound and 2'3'-cGAMP in cell culture medium.

-

Cell Treatment: Add 20 µL of the compound dilutions to the respective wells. For the negative control, add 20 µL of medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.

-

Incubation: Incubate the plate at 37°C for 1-3 hours.

-

Measurement: Measure the absorbance at 620-655 nm using a microplate reader.

-

Data Analysis: Calculate the EC50 value by plotting the absorbance against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Phosphorylated STING, TBK1, and IRF3

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 in THP-1 cells following treatment with this compound.

Materials:

-

THP-1 cells

-

Complete RPMI 1640 medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with this compound (e.g., 50 µM) for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.

Mandatory Visualizations

Caption: The STING signaling pathway activated by cytosolic dsDNA or a synthetic agonist.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

STING agonist-16 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of STING Agonists

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological activation of STING has emerged as a promising strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. This guide provides a detailed examination of the structure-activity relationships (SAR) of small-molecule STING agonists, with a focus on the chemical scaffolds that have demonstrated significant therapeutic potential.

Core Concept: The STING Signaling Pathway

The activation of the STING pathway is a multi-step process initiated by the presence of cyclic dinucleotides (CDNs) in the cytoplasm. These can be endogenous (e.g., 2'3'-cGAMP produced by cGAS upon binding to cytosolic DNA) or exogenous (e.g., from bacteria). The binding of a CDN or a synthetic agonist induces a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other pro-inflammatory cytokines.

Visualization of the STING Signaling Pathway

STING agonist-16 target binding affinity and kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and kinetics of STING agonist-16, a specific non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and antiviral research.

Core Target: Stimulator of Interferon Genes (STING)

The STING protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust immune response. This makes STING an attractive therapeutic target for a variety of diseases.

This compound: An Overview

This compound, also referred to as compound 1a in its discovery publication, is a novel small molecule identified through structure-based virtual screening. It belongs to the triazoloquinoxaline chemical class and has been shown to specifically activate the STING pathway.

Quantitative Binding and Activity Data

While direct binding affinity (Kd) and kinetic parameters (ka, kd) for this compound have not been reported in the primary literature, its cellular potency has been characterized. The available data is summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 16.77 ± 3.814 μM | Human | Secreted Alkaline Phosphatase (SEAP) reporter assay in THP-1 cells | [1] |

Note: The EC50 value represents the concentration of the agonist that induces a half-maximal response in a cell-based assay. It is an indicator of the compound's potency but not a direct measure of its binding affinity to the STING protein.

STING Signaling Pathway

The activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade, leading to the expression of immune-stimulatory genes.

Experimental Protocols

The following are detailed, representative protocols for determining the binding affinity and kinetics of small molecule STING agonists. These methods are standard in the field and can be adapted for the characterization of this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding interactions between a ligand (agonist) and an analyte (STING protein).

1. Materials and Reagents:

-

Recombinant human STING protein (cytoplasmic domain, e.g., residues 139-379) with a biotin (B1667282) tag

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

This compound dissolved in DMSO and diluted in running buffer

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Experimental Workflow:

3. Detailed Methodology:

-

Sensor Chip Preparation: Pre-condition the streptavidin-coated sensor chip according to the manufacturer's instructions.

-

Protein Immobilization: Inject the biotinylated STING protein over the sensor surface to achieve a target immobilization level (e.g., 2000-3000 Response Units). A reference flow cell should be left unmodified to serve as a control.

-

Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

-

Association: Inject a series of concentrations of this compound (e.g., 0.1 nM to 1 µM) over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

-

Dissociation: Flow running buffer over the sensor surface for an extended period (e.g., 300 seconds) to monitor the dissociation of the agonist from the STING protein.

-

Regeneration: If necessary, inject the regeneration solution to remove any remaining bound agonist and prepare the surface for the next injection cycle.

-

Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

1. Materials and Reagents:

-

High-purity recombinant human STING protein (cytoplasmic domain)

-

This compound

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

ITC instrument

2. Experimental Workflow:

3. Detailed Methodology:

-

Sample Preparation: Prepare the STING protein (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the same, extensively dialyzed ITC buffer to minimize heats of dilution. Degas both solutions.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and configure the injection parameters (e.g., 20 injections of 2 µL each).

-

Loading: Load the STING protein solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of the agonist into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Acquisition: The instrument records the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of agonist to protein and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).

Conclusion

This compound is a promising non-cyclic dinucleotide STING agonist with demonstrated cellular activity. While its direct binding affinity and kinetics have yet to be fully characterized, the experimental protocols outlined in this guide provide a clear path for obtaining these critical parameters. A thorough understanding of the binding characteristics of this compound will be essential for its further development as a potential therapeutic agent in immuno-oncology and infectious diseases.

References

Downstream Effects of STING Agonist-16 Activation: A Technical Guide

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the production of Type I interferons and other pro-inflammatory cytokines. Pharmacological activation of this pathway with agonists has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" environments susceptible to immune-mediated destruction. This technical guide provides an in-depth analysis of the downstream effects of STING agonist-16, a specific small molecule STING activator. It details the molecular signaling cascade, subsequent gene expression changes, and the multifaceted cellular and immunological consequences. Furthermore, this document includes structured tables of quantitative data and detailed experimental protocols for researchers and drug development professionals.

The Core STING Signaling Pathway

The canonical cGAS-STING pathway functions as a primary defense mechanism against pathogens and cellular damage by detecting cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2] This molecule then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[2]

Activation by a ligand, such as the endogenous 2'3'-cGAMP or a synthetic agonist like this compound, induces a conformational change in STING. This triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of Type I interferons (IFN-I), particularly IFN-β.[2] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines.[1][5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

STING Agonist-16: A Deep Dive into IFN-β Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Activation of STING leads to the production of type I interferons, including interferon-beta (IFN-β), which play a central role in orchestrating both innate and adaptive immunity. STING agonists, such as the novel compound STING agonist-16, are emerging as a promising class of therapeutics for cancer immunotherapy and infectious diseases. This technical guide provides a comprehensive overview of this compound-induced IFN-β production, including the underlying signaling pathways, detailed experimental protocols for its characterization, and a summary of quantitative data.

Core Signaling Pathway: STING-Mediated IFN-β Production

The canonical STING signaling pathway is initiated by the presence of cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). STING agonists, including this compound, directly bind to and activate the STING protein, which resides on the endoplasmic reticulum (ER). This binding event triggers a cascade of downstream signaling events, culminating in the transcription of the IFNB1 gene and the secretion of IFN-β.

Upon activation, STING translocates from the ER to the Golgi apparatus. This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to the promoter of the IFNB1 gene, driving its transcription and subsequent IFN-β production.[1][2][3][4][5]

Quantitative Data on STING Agonist-Induced IFN-β Production

The potency of STING agonists is typically quantified by measuring the amount of IFN-β produced by target cells in a dose-dependent manner. While specific quantitative data for this compound is proprietary, the following tables provide representative data for other well-characterized STING agonists to illustrate the expected experimental outcomes.

Table 1: In Vitro IFN-β Production in Response to STING Agonists

| STING Agonist | Cell Line | Assay | Readout | EC50 (µM) | Fold Induction (vs. Vehicle) at EC50 | Reference |

| 2'3'-cGAMP | THP-1 Dual™ | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | Not Reported | [6] |

| 2'3'-cGAMP | Human PBMCs | ELISA | IFN-β Production | 1.0 - 10.0 | Not Reported | [6] |

| diABZI-4 | C57BL/6J Mouse Whole Blood | ELISA | IFN-β Secretion | ~1 | Not Reported | [7] |

| SHR1032 | THP1-STING-R232 | ELISA | IFN-β Production | < 0.1 | >100 | [8] |

Table 2: In Vivo IFN-β Production Following STING Agonist Administration

| STING Agonist | Animal Model | Administration Route | Tissue/Fluid | Time Point | IFN-β Concentration (pg/mL) | Reference |

| 2'3'-cGAMP | B16-F10 Melanoma Mice | Intratumoral | Serum | 12 hours | ~150 | [9] |

| SHR1032 | MC38 Syngeneic Tumor Model | Intratumoral | Plasma | 6 hours | ~4000 | [8] |

Experimental Protocols

Accurate and reproducible measurement of IFN-β production is crucial for evaluating the activity of STING agonists like this compound. The following are detailed protocols for common in vitro assays.

Measurement of IFN-β Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of secreted IFN-β in cell culture supernatants.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Human IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5 x 10^5 cells/well for THP-1 cells) in a 96-well cell culture plate and incubate overnight.[10]

-

STING Agonist Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.

-

Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[10]

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.[10]

-

ELISA Procedure: Follow the manufacturer's instructions for the IFN-β ELISA kit. This typically involves:

-

Reconstituting standards and preparing a standard curve.

-

Adding standards, controls, and cell culture supernatants to the pre-coated ELISA plate.

-

Incubating and washing the plate.

-

Adding a detection antibody, followed by a substrate solution.

-

Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.

Measurement of IFNB1 mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of IFNB1 gene expression in response to STING agonist treatment.

Materials:

-

Cells treated with this compound as described in the ELISA protocol (steps 1-4).

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for IFNB1 and the housekeeping gene, and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for IFNB1 and the housekeeping gene. Calculate the relative expression of IFNB1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound represents a promising therapeutic agent that leverages the body's innate immune system to combat disease. Its ability to potently induce IFN-β production is central to its mechanism of action. This guide provides the foundational knowledge and experimental framework for researchers and drug developers to effectively study and characterize the activity of this compound and other novel STING agonists. The provided signaling pathway diagrams, data tables, and detailed protocols serve as a valuable resource for advancing research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. benchchem.com [benchchem.com]

- 7. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Role of STING agonist-16 in innate immune activation

An In-depth Technical Guide on the Role of STING Agonist-16 in Innate Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-viral and anti-tumor response. Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide focuses on this compound, a specific non-cyclic dinucleotide agonist, detailing its role in the activation of innate immune signaling cascades. We provide a comprehensive overview of the STING pathway, quantitative data on the activity of this compound, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The cGAS-STING Pathway in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune mechanism that senses cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, such as in cancer. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately mounting a robust anti-tumor or anti-viral immune response.[4]

This compound: A Non-Cyclic Dinucleotide Activator

This compound is a specific, non-cyclic dinucleotide small molecule agonist of the STING pathway. Its chemical formula is C₁₉H₁₁Cl₂N₅O, with a molecular weight of 396.23 g/mol and a CAS number of 652142-94-4. As a synthetic agonist, it mimics the action of the natural ligand cGAMP, directly binding to and activating the STING protein to initiate downstream signaling.

Quantitative Data for this compound

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Readout | EC₅₀ Value (µM) | Reference Compound (EC₅₀, µM) |

| SEAP Reporter Assay | THP1-Dual™ Cells | Secreted Embryonic Alkaline Phosphatase | 16.77 | 2'3'-cGAMP (9.212) |

| [Source: MedChemExpress. Data is for reference only and has not been independently confirmed by the source.][5] |

Table 2: Functional Activity of this compound in THP-1 Cells

| Assay Type | Treatment Conditions | Readout | Outcome |

| Gene Expression Analysis (qRT-PCR) | 0-100 µM, 6 hours | mRNA levels of IFNβ, CXCL10, IL-6 | Dose-dependent increase in gene expression |

| Western Blot Analysis | 50 µM, 2 hours | Phosphorylation of STING, TBK1, and IRF3 | Significant induction of protein phosphorylation |

| Cytotoxicity Assay | Up to 100 µM | Cell Viability | No significant cytotoxicity observed |

| [Source: MedChemExpress. Data is for reference only and has not been independently confirmed by the source.][5] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the methods for characterization, the following diagrams are provided.

Caption: STING signaling pathway activated by this compound.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited for the characterization of this compound.

Protocol 1: In Vitro STING Activation using a SEAP Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter linked to an Interferon Regulatory Factor (IRF)-inducible promoter.

-

Materials:

-

THP1-Dual™ KI-hSTING cells (or similar reporter cell line)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

QUANTI-Blue™ Solution (or similar SEAP detection reagent)

-

96-well flat-bottom plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 to 100 µM.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Assay: Following incubation, add the SEAP detection reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a plate reader.

-

Data Analysis: Plot the OD values against the logarithm of the agonist concentration and use a non-linear regression model to calculate the EC₅₀ value.

-

Protocol 2: Western Blot for Phosphorylated STING Pathway Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.[6]

-

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

This compound (e.g., at 50 µM)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Plate THP-1 cells and treat with this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Conclusion and Future Directions

This compound is a potent activator of the innate immune system through the direct engagement of the STING protein. The quantitative data and methodologies presented in this guide provide a framework for its further investigation and development. As a non-cyclic dinucleotide, it represents a class of molecules with potentially distinct pharmacological properties compared to endogenous ligands and their direct analogs.[7]

Future research should focus on the in vivo efficacy of this compound in preclinical tumor models, its pharmacokinetic and pharmacodynamic profile, and its potential for combination therapies with other immunomodulatory agents such as checkpoint inhibitors.[8] The continued development of novel STING agonists like this compound holds significant promise for advancing cancer immunotherapy and the treatment of other immune-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligands | BroadPharm [broadpharm.com]

- 3. genecards.org [genecards.org]

- 4. ashootoshtripathi.com [ashootoshtripathi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. aacrjournals.org [aacrjournals.org]

The Critical Role of STING Agonists in TBK1 and IRF3 Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune response to cytosolic DNA, playing a pivotal role in host defense and cancer immunotherapy. A key event in this signaling cascade is the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), which ultimately leads to the production of type I interferons and other inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to STING agonist-induced phosphorylation of TBK1 and IRF3.

The STING Signaling Pathway: A Cascade of Phosphorylation

The canonical STING signaling pathway is initiated by the detection of cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP), which is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). The binding of cGAMP to STING, an endoplasmic reticulum-resident protein, triggers a cascade of events:

-

STING Activation and Translocation: Upon cGAMP binding, STING undergoes a conformational change, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.

-

TBK1 Recruitment and Activation: Activated STING recruits the serine/threonine kinase TBK1. This recruitment is a critical step that facilitates the autophosphorylation and activation of TBK1.

-

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor IRF3 at specific serine residues in its C-terminal domain. STING acts as a scaffold protein, bringing both TBK1 and IRF3 into close proximity to ensure efficient phosphorylation.[1][2][3][4]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, including type I interferons (e.g., IFN-β).

This signaling cascade is a critical checkpoint in the innate immune response and a major target for therapeutic intervention with STING agonists.

Quantitative Analysis of TBK1 and IRF3 Phosphorylation

The phosphorylation of TBK1 and IRF3 is a quantifiable event that serves as a direct measure of STING pathway activation. Various studies have employed techniques like Western blotting with phospho-specific antibodies to measure the increase in phosphorylation upon stimulation with STING agonists.

| STING Agonist | Cell Line/System | Analyte | Fold Increase in Phosphorylation (relative to control) | Time Point | Reference |

| 2',3'-cGAMP | ΔF BMDMs | p-TBK1 | Significantly Increased | 2 hours | [5] |

| 2',3'-cGAMP | ΔF BMDMs | p-IRF3 | Significantly Increased | 2 hours | [5] |

| STING Agonist | 4T1 cells | p-TBK1/TBK1 | ~4-fold | Not Specified | [6] |

| STING Agonist | 4T1 cells | p-IRF3/IRF3 | ~5-fold | Not Specified | [6] |

| DMXAA (75 µM) | Bone Marrow-Derived Dendritic Cells (BMDCs) | p-TBK1 (S172) | Markedly Increased | 2 hours | [7] |

| DMXAA (75 µM) | Bone Marrow-Derived Dendritic Cells (BMDCs) | p-IRF3 (S396) | Markedly Increased | 2 hours | [7] |

EC50 Values for STING Agonist Activity:

| STING Agonist | Cell Line | Assay | EC50 | Reference |

| ADU-S100 (free) | THP-1 Dual | IRF3-mediated luciferase expression | 3.03 µg/mL | [8] |

Key Experimental Protocols

Accurate and reproducible measurement of TBK1 and IRF3 phosphorylation is crucial for studying STING pathway activation. Below are detailed methodologies for key experiments.

Western Blot Analysis of Phosphorylated TBK1 and IRF3

This protocol outlines the steps for detecting phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in cell lysates following stimulation with a STING agonist.

Materials:

-

Cell culture reagents

-

STING agonist (e.g., 2',3'-cGAMP, DMXAA)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-TBK1 (Ser172)

-

Rabbit anti-TBK1

-

Rabbit anti-phospho-IRF3 (Ser396)

-

Rabbit anti-IRF3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of STING agonist for the specified time course (e.g., 0, 15, 30, 60, 120 minutes). Include an untreated control.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-TBK1 or anti-p-IRF3) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for total protein levels, the membrane can be stripped and reprobed with antibodies against total TBK1, total IRF3, and a loading control.

-

In Vitro Reconstitution of STING-Dependent IRF3 Phosphorylation

This cell-free system allows for the direct analysis of the core machinery involved in IRF3 phosphorylation.[1][4]

Materials:

-

Recombinant proteins:

-

His-tagged STING (C-terminal fragment is sufficient)

-

TBK1

-

IRF3

-

-

HeLa S100 cytosol extract (as a source of cellular factors, though not strictly necessary with purified components)

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

-

Native PAGE gels and running buffer

-

SDS-PAGE gels and running buffer

-

Western blotting reagents as described above

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, recombinant STING, TBK1, and IRF3.

-

Initiate the reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

-

Analysis of IRF3 Dimerization (Native PAGE):

-

Stop the reaction by adding native sample buffer.

-

Resolve the samples on a native PAGE gel to separate IRF3 monomers and dimers.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-IRF3 antibody. The appearance of a higher molecular weight band corresponding to the IRF3 dimer indicates successful phosphorylation and activation.

-

-

Analysis of IRF3 Phosphorylation (SDS-PAGE):

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Resolve the samples on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-phospho-IRF3 antibody.

-

Conclusion

The phosphorylation of TBK1 and IRF3 is a critical and quantifiable hallmark of STING pathway activation. Understanding the intricacies of this process and mastering the experimental techniques to measure it are essential for researchers and drug developers working to harness the therapeutic potential of STING agonists. The data and protocols presented in this guide provide a solid foundation for investigating the STING signaling cascade and advancing the development of novel immunotherapies.

References

- 1. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]

- 6. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Antiviral Properties of STING Agonist-16: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key signature of many viral infections.[[“]][2] Activation of STING triggers a potent antiviral response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines.[3][4] Consequently, small molecule STING agonists are emerging as promising broad-spectrum antiviral therapeutics.[5] This technical guide provides an in-depth overview of the antiviral properties and mechanism of action of a specific synthetic STING agonist, designated STING agonist-16. This document details its effects on innate immune signaling, presents quantitative antiviral data, outlines key experimental protocols for its evaluation, and visualizes the core biological and experimental pathways.

Core Mechanism of Action: The STING Signaling Pathway

STING is an endoplasmic reticulum (ER)-resident transmembrane protein that acts as a central hub for innate immune signaling.[6] In the canonical pathway, the enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), which can be of viral origin or host DNA released during infection-induced cellular stress.[7][8] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[9]

This compound, like the natural ligand 2'3'-cGAMP, directly binds to and activates the STING protein.[10] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[11] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and numerous other IFN-stimulated genes (ISGs) that establish a potent antiviral state.[6][12]

In vitro studies confirm this mechanism for this compound, which has been shown to significantly induce the phosphorylation of STING, TBK1, and IRF3 in human myeloid leukemia (THP-1) cells.[10]

Figure 1: STING signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide representative data from other potent synthetic STING agonists, such as diABZI, for a broader context of antiviral potential.

Table 1: In Vitro Activity of this compound

This data is derived from studies using human myeloid leukemia mononuclear cells (THP-1) and reporter cell lines.

| Parameter | Cell Line | Value | Cytotoxicity (CC50) | Source |

| SEAP Reporter Activity (EC50) | B16-Blue ISG | 16.77 µM | Not Reported | [10] |

| IFN-β mRNA Induction | THP-1 | Dose-dependent increase | > 100 µM | [10] |

| CXCL-10 mRNA Induction | THP-1 | Dose-dependent increase | > 100 µM | [10] |

| IL-6 mRNA Induction | THP-1 | Dose-dependent increase | > 100 µM | [10] |

Table 2: Representative Antiviral Efficacy of Potent STING Agonists (diABZI)

This data illustrates the broad-spectrum potential of targeting the STING pathway against various respiratory viruses.

| Virus | Cell Line | Assay Type | EC50 (µM) | Source |

| Human Rhinovirus 16 (HRV-16) | MRC-5 | Cell Viability | ~0.02 - 0.06 | [13] |

| Parainfluenza Virus 3 (PIV3) | MRC-5 | Cell Viability | ~0.02 - 0.06 | [13] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Cell Viability | ~0.02 - 0.06 | [13] |

| Influenza A Virus (IAV) | MRC-5 | Cell Viability | ~0.02 - 0.06 | [13] |

| SARS-CoV-2 | Calu-3 | Viral RNA Reduction | ~0.1 - 0.3 | [13][14] |

Note: The antiviral activity of this compound against specific viruses has not been publicly detailed. The data in Table 2 for the potent agonist diABZI is provided for illustrative purposes and highlights the expected range of efficacy for compounds in this class.

Key Experimental Protocols

Evaluating the antiviral efficacy of this compound requires a series of standardized in vitro assays.

Antiviral Efficacy and Cytotoxicity Assay

This protocol determines the concentration of the agonist required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

Methodology:

-

Cell Plating: Seed permissive host cells (e.g., MRC-5, Calu-3, A549) in 96-well plates and incubate for 24 hours to form a confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in an appropriate cell culture medium.

-

Treatment and Infection:

-

For antiviral assessment, remove the old medium from cells and add the diluted compound. Immediately after, infect the cells with the target virus at a pre-determined multiplicity of infection (MOI), typically 0.1.

-

For cytotoxicity assessment, add the diluted compound to uninfected cells.

-

-

Incubation: Incubate plates for a period suitable for the virus replication cycle (e.g., 24-72 hours).

-

Quantification:

-

Viral Inhibition (EC50): Measure the viral-induced cytopathic effect (CPE) or quantify viral RNA/protein.

-

Cytotoxicity (CC50): Measure cell viability in the uninfected wells using a reagent like CellTiter-Glo®.

-

-

Data Analysis: Plot the percentage of inhibition/viability against the log concentration of the compound and use a non-linear regression model to calculate EC50 and CC50 values.

Figure 2: Experimental workflow for determining EC50 and CC50 values.

Analysis of STING Pathway Activation

This protocol confirms that the compound's antiviral activity is mediated through the intended signaling pathway.

A. Gene Expression Analysis (qRT-PCR):

-

Cell Treatment: Treat relevant immune cells (e.g., THP-1) or virus-permissive cells with this compound at various concentrations for a defined period (e.g., 6 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR using specific primers for target genes such as IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in gene expression relative to untreated control cells using the 2-ΔΔCT method.

B. Protein Phosphorylation Analysis (Western Blot):

-

Cell Treatment: Treat cells (e.g., THP-1) with this compound (e.g., 50 µM) for a short duration (e.g., 2 hours).[10]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3. Use a loading control like β-actin.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Conclusion and Future Directions

This compound is a specific activator of the STING pathway, inducing the expression of key antiviral cytokines and chemokines.[10] While direct evidence of its efficacy against a broad range of viruses is pending, data from other potent synthetic agonists strongly suggest its potential as a host-directed antiviral agent. The activation of innate immunity provides a high barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.

Future research should focus on head-to-head comparisons of this compound against a panel of clinically relevant DNA and RNA viruses to establish its antiviral spectrum and potency. Further studies in primary human airway epithelial cells and in vivo models will be crucial to evaluate its therapeutic potential and safety profile for treating viral diseases.[13][15]

References

- 1. consensus.app [consensus.app]

- 2. Function and regulation of cGAS-STING signaling in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between RNA viruses and cGAS/STING axis in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | When STING Meets Viruses: Sensing, Trafficking and Response [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antitumor Potential of STING Agonists: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antitumor response. Activation of this pathway by STING agonists has emerged as a promising strategy in cancer immunotherapy, capable of transforming "cold," non-immunogenic tumors into "hot" tumors that are responsive to immune checkpoint inhibitors.[1][2][3][4] This technical guide provides a comprehensive overview of the antitumor potential of STING agonists, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation. While the specific compound "STING agonist-16" was not identified in the available literature, this guide will focus on well-characterized STING agonists to provide a thorough understanding of this therapeutic class.

Core Mechanism: The STING Signaling Pathway

The canonical STING signaling cascade is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[5][6] This dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[7][8] cGAMP binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[9] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[9][11][12]

The production of type I IFNs is central to the antitumor effects of STING activation. These cytokines promote the maturation and activation of dendritic cells (DCs), enhance the cross-priming of tumor-specific CD8+ T cells, and increase the recruitment of natural killer (NK) cells and other immune effector cells to the tumor microenvironment.[3][4][5][10][12] This cascade of events can lead to a potent and durable antitumor immune response.[13]

References

- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]